2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
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Overview
Description
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of various heterocyclic compounds. For instance, reactions of related methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions often result in compounds with unique structures and potentially useful properties (Shestakov et al., 2009).
Heterocyclic Design and Structural Analysis
In the field of heterocyclic design, the compound has been implicated in the study of crystal and molecular structures, particularly in pyrido[4,3-b]indoles. Such studies are crucial for understanding the molecular configurations and potential chemical reactivity of these compounds (Rybakov et al., 2011).
Antimicrobial and Antibacterial Applications
Some studies have explored the antimicrobial and antibacterial potentials of compounds synthesized from 2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide. These synthesized compounds exhibit promising biological activities and could potentially be used as therapeutic leads for generating new drug candidates (Kale and Mene, 2013).
Molecular Interaction Studies
The compound also finds use in studying molecular interactions. For example, studies involving antipyrine-like derivatives of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides have provided insights into molecular packing, hydrogen bonding, and DFT calculations, helping understand the stability and reactivity of these molecules (Saeed et al., 2020).
Synthesis of Novel Organic Compounds
Lastly, the compound is instrumental in the synthesis of novel organic compounds with potential medicinal applications. For example, it's used in the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, with some derivatives showing antimicrobial activities (Gouda et al., 2010).
properties
Product Name |
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide |
---|---|
Molecular Formula |
C21H21Cl2N3OS |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbothioyl)benzamide |
InChI |
InChI=1S/C21H21Cl2N3OS/c1-12-3-6-18-15(9-12)16-11-25(2)8-7-19(16)26(18)21(28)24-20(27)14-5-4-13(22)10-17(14)23/h3-6,9-10,16,19H,7-8,11H2,1-2H3,(H,24,27,28) |
InChI Key |
OSPIDPFZYXYNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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